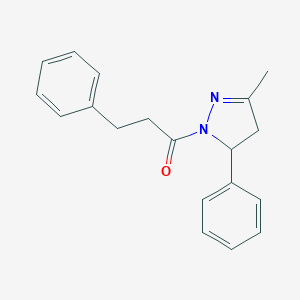
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 1-(3-phenylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole have been extensively studied in vitro and in vivo. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
The future directions for the research on 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds in the presence of a solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions. The yield of the product depends on the reaction conditions, and the purity can be improved by further purification techniques.
Aplicaciones Científicas De Investigación
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Nombre del producto |
3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H20N2O/c1-15-14-18(17-10-6-3-7-11-17)21(20-15)19(22)13-12-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
Clave InChI |
RPKXMRBSVLTEJJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)
![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B257711.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)